An In-depth Technical Guide to 2,2-dimethyl-3-oxopropanoic Acid for Advanced Research
An In-depth Technical Guide to 2,2-dimethyl-3-oxopropanoic Acid for Advanced Research
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2-dimethyl-3-oxopropanoic acid (CAS No: 68243-82-3), a bifunctional molecule of significant interest in synthetic and medicinal chemistry. As a senior application scientist, this document is structured to deliver not just raw data, but also to impart a deeper understanding of the causality behind its reactivity and potential applications. We will delve into its structural features, physicochemical parameters, spectroscopic profile, synthesis, and stability, with a particular focus on its utility for researchers, scientists, and drug development professionals. The inherent reactivity of the β-keto acid moiety makes this compound a versatile building block, and this guide aims to be an essential resource for its effective utilization.
Molecular Structure and Core Chemical Identifiers
2,2-dimethyl-3-oxopropanoic acid, also known as oxo-pivalic acid, possesses a unique structure featuring a carboxylic acid group and an aldehyde functionality on a dimethylated propanoic acid backbone. This arrangement confers specific reactivity and properties that are of considerable interest in organic synthesis.
| Identifier | Value | Source |
| IUPAC Name | 2,2-dimethyl-3-oxopropanoic acid | [PubChem][1] |
| CAS Number | 68243-82-3 | [PubChem][1] |
| Molecular Formula | C₅H₈O₃ | [PubChem][1] |
| Molecular Weight | 116.11 g/mol | [PubChem][1] |
| Canonical SMILES | CC(C)(C=O)C(=O)O | [PubChem][1] |
| InChI Key | SUMZWDXUXLTFFX-UHFFFAOYSA-N | [PubChem][1] |
Physicochemical Properties: An Analysis
The physical properties of 2,2-dimethyl-3-oxopropanoic acid are crucial for its handling, purification, and application in various solvent systems. While experimental data for this specific molecule is limited, we can infer its properties from closely related analogs and predictive models.
| Property | Predicted/Estimated Value | Remarks and Justification |
| Melting Point | ~47 °C | Based on the experimental melting point of the structurally similar (2S)-2-Methyl-3-oxopropanoic acid[2]. The gem-dimethyl group may slightly alter crystal packing. |
| Boiling Point | ~198-200 °C | Inferred from the predicted boiling point of (2S)-2-Methyl-3-oxopropanoic acid[2]. Significant decomposition via decarboxylation is expected at elevated temperatures. |
| pKa | ~3.0 - 4.0 | Estimated from the predicted pKa of 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid (~3.00) and (2S)-2-Methyl-3-oxopropanoic acid (~3.62)[2][3]. The electron-withdrawing aldehyde group is expected to increase acidity compared to a simple alkyl carboxylic acid. |
| Solubility | Soluble in water, ethanol, and acetone. Limited solubility in non-polar solvents. | The presence of both a carboxylic acid and an aldehyde group imparts polarity, favoring solubility in polar protic and aprotic solvents. This is consistent with the behavior of similar small organic acids[4]. |
| LogP | 0.4 | Computed value from PubChem, indicating a relatively low lipophilicity[1]. |
Synthesis and Purification Strategies
The synthesis of 2,2-dimethyl-3-oxopropanoic acid can be approached through several strategic pathways, primarily involving the hydrolysis of a suitable ester precursor. The choice of method often depends on the availability of starting materials and the desired scale of production.
Synthetic Workflow: From Ester to Acid
A common and practical approach involves the synthesis of a corresponding ester, such as methyl or ethyl 2,2-dimethyl-3-oxopropanoate, followed by a controlled hydrolysis. This two-step process allows for easier purification of the intermediate ester.
Caption: General synthetic workflow for 2,2-dimethyl-3-oxopropanoic acid.
Experimental Protocol: Hydrolysis of Methyl 2,2-dimethyl-3-oxopropanoate
This protocol outlines a standard procedure for the hydrolysis of the methyl ester to the target carboxylic acid.
Materials:
-
Methyl 2,2-dimethyl-3-oxopropanoate
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Saponification: Dissolve methyl 2,2-dimethyl-3-oxopropanoate (1 equivalent) in a minimal amount of methanol in a round-bottom flask. Add 1 M NaOH solution (1.1 equivalents) dropwise at room temperature with stirring.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2,2-dimethyl-3-oxopropanoic acid.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Causality: The use of basic hydrolysis (saponification) is often preferred as it is an irreversible process, driving the reaction to completion[5]. The final acidification step is crucial to protonate the carboxylate salt and isolate the free carboxylic acid.
Chemical Reactivity and Stability
The chemical behavior of 2,2-dimethyl-3-oxopropanoic acid is dominated by the interplay between the carboxylic acid and the β-aldehyde group.
Decarboxylation: A Key Transformation
Like other β-keto acids, 2,2-dimethyl-3-oxopropanoic acid is susceptible to decarboxylation upon heating, yielding isobutyraldehyde and carbon dioxide. This reaction proceeds through a cyclic, six-membered transition state[6][7].
Caption: Mechanism of decarboxylation of a β-keto acid.
Insight: The gem-dimethyl substitution at the α-position does not inhibit this reaction and, in some cases, can accelerate it due to electronic effects[8]. The stability of the resulting enol intermediate is a key driving force for this transformation.
Stability and Storage
Due to its propensity for decarboxylation, 2,2-dimethyl-3-oxopropanoic acid should be stored at low temperatures (ideally below 0°C) in a dry, inert atmosphere. It is also sensitive to strong bases, which can catalyze aldol-type reactions or promote decarboxylation.
Spectroscopic Profile
¹H NMR Spectroscopy (Predicted)
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-CHO Proton: A singlet peak is expected in the highly deshielded region of 9-10 ppm .
-
-COOH Proton: A broad singlet, typically between 10-13 ppm , the chemical shift of which is concentration and solvent dependent.
-
-CH₃ Protons: A singlet integrating to 6 protons is anticipated around 1.2-1.5 ppm , characteristic of gem-dimethyl groups adjacent to a carbonyl.
¹³C NMR Spectroscopy (Predicted)
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-COOH Carbonyl Carbon: A resonance is expected between 170-180 ppm .
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-CHO Carbonyl Carbon: A peak should appear in the range of 190-200 ppm .
-
Quaternary Carbon (-C(CH₃)₂-): This carbon is predicted to be in the 45-55 ppm region.
-
-CH₃ Carbons: A signal for the two equivalent methyl carbons is expected around 20-30 ppm .
Infrared (IR) Spectroscopy (Predicted)
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-OH Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹ .
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹ .
-
C=O Stretch (Aldehyde): A strong absorption is expected near 1720-1740 cm⁻¹ . This may overlap with the carboxylic acid carbonyl stretch.
-
C-H Stretch (Aldehyde): Two weak bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹ .
Mass Spectrometry (Predicted Fragmentation)
In electron ionization mass spectrometry, the molecular ion peak (m/z = 116) may be observed. Key fragmentation pathways for β-keto acids and their esters include:
-
Loss of CO₂ (decarboxylation): A fragment corresponding to [M-44]⁺.
-
Loss of H₂O: A fragment at [M-18]⁺.
-
α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl groups, leading to acylium ions[9][10].
Applications in Research and Drug Development
The unique structural features of 2,2-dimethyl-3-oxopropanoic acid and its derivatives make them valuable building blocks in several areas of chemical research, including drug discovery.
Synthetic Intermediate
The bifunctional nature of this molecule allows for a wide range of chemical transformations. The aldehyde can be selectively reduced or oxidized, or it can participate in condensation reactions. The carboxylic acid can be converted to esters, amides, or acid chlorides. The gem-dimethyl group provides steric hindrance that can influence the stereochemical outcome of reactions at adjacent centers.
Role in Medicinal Chemistry
The β-keto acid moiety is a recognized pharmacophore in medicinal chemistry, particularly in the design of enzyme inhibitors. It can act as a chelating group for metal ions in enzyme active sites.
-
HIV-1 Integrase Inhibition: The β-diketo acid scaffold, a close relative of β-keto acids, is a key feature in several HIV-1 integrase inhibitors. These compounds chelate Mg²⁺ ions in the active site of the enzyme, preventing viral DNA integration into the host genome. 2,2-dimethyl-3-oxopropanoic acid can serve as a starting point for the synthesis of more complex analogs targeting this enzyme[11].
-
Bioisosteric Replacement: In drug design, the carboxylic acid group can sometimes lead to poor pharmacokinetic properties. The aldehyde and ketone functionalities in 2,2-dimethyl-3-oxopropanoic acid offer opportunities for derivatization into various bioisosteres of carboxylic acids, such as tetrazoles or hydroxamic acids, to improve drug-like properties[12][13].
Caption: Role of 2,2-dimethyl-3-oxopropanoic acid in drug development.
Conclusion
2,2-dimethyl-3-oxopropanoic acid is a molecule with significant untapped potential for advanced chemical synthesis and drug discovery. Its key features—a reactive β-keto acid moiety and a sterically influential gem-dimethyl group—provide a versatile platform for the construction of complex molecular architectures. A thorough understanding of its properties, particularly its propensity for decarboxylation, is essential for its successful application. This guide has aimed to provide the necessary in-depth technical information and practical insights to empower researchers in their endeavors with this valuable chemical entity.
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